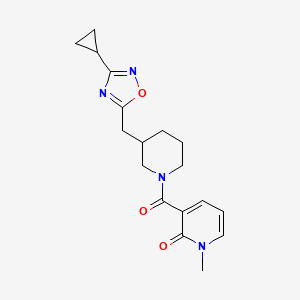

3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one, is a complex molecule that may be related to various 1,2,4-oxadiazole derivatives which have been studied for their potential biological activities. These compounds often contain additional functional groups that can interact with biological targets, and their conformational polymorphism can affect their biological properties and stability .

Synthesis Analysis

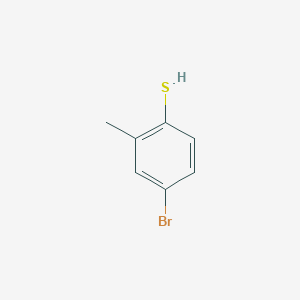

The synthesis of related 1,2,4-oxadiazole compounds typically involves multi-step reactions starting from organic acids, esters, or hydrazides. For instance, the synthesis of 5-substituted 1,3,4-oxadiazole derivatives involves converting organic acids into corresponding esters, hydrazides, and then into 1,3,4-oxadiazole-2-thiols. These thiols are further reacted with other reagents, such as 1-(4-(bromomethyl)phenyl sulfonyl)piperidine, to yield the final compounds . Similar synthetic strategies may be applicable to the compound of interest, although the specific details would depend on the functional groups present in the molecule.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is crucial in determining their biological activity. Conformational polymorphism is a common phenomenon in these compounds, where different crystalline forms can exhibit different molecular conformations, packing motifs, and intermolecular interactions. For example, studies have shown that different polymorphic forms of a dipharmacophore compound can have different lattice energies and stability, which are confirmed by periodic calculations . The molecular structure of the compound of interest would likely exhibit similar polymorphic behavior, which could be studied using crystallography and computational chemistry methods.

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives can be influenced by the substituents attached to the oxadiazole ring. These compounds can participate in various chemical reactions, often facilitated by the presence of functional groups such as hydrazine, piperidine, or morpholine moieties . The specific chemical reactions that the compound of interest may undergo would depend on its functional groups and the conditions under which it is reacted.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular and crystal structures. Polymorphic forms can exhibit different physical properties due to variations in molecular packing and intermolecular interactions. For example, the density and lattice energy of different polymorphs can vary significantly, which can affect the compound's solubility and stability . The physical and chemical properties of the compound of interest would need to be characterized through experimental studies, such as solubility tests, melting point determination, and stability assessments under various conditions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Antibacterial and Antimicrobial Properties

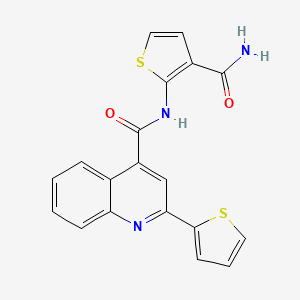

Compounds featuring 1,2,4-oxadiazole and piperidine functionalities have been synthesized and evaluated for their antibacterial and antimicrobial activities. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and screened for their antibacterial efficacy, showing valuable results against both Gram-positive and Gram-negative bacteria (Aziz‐ur‐Rehman et al., 2017). Similarly, novel 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings were synthesized and found to exhibit strong antimicrobial activity, with a structure–activity relationship study performed to understand the antimicrobial effect better (K. Krolenko et al., 2016).

Anti-Tubercular and Antifungal Agents

Research on the synthesis of compounds incorporating the 1,2,4-oxadiazole ring has also explored their potential as anti-tubercular and antifungal agents. For example, certain hybrids of 1,2,4-oxadiazole-pyranopyridine/chromene have been chemoselectively synthesized through 1,3-dipolar cycloadditions and demonstrated enhanced activity against Mycobacterium tuberculosis, suggesting their potential as novel anti-tubercular drugs (R. Ranjith Kumar et al., 2011). Similarly, novel series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles have been synthesized and evaluated for their antifungal activities, with some compounds showing activity comparable to standard antifungal agents (J. Sangshetti & D. Shinde, 2011).

Potential in Drug Development

Cancer Research

In cancer research, the inhibition of oxidative phosphorylation (OXPHOS) combined with specific compounds, including those with 1,2,4-oxadiazole structures, has been investigated as a strategy for inducing cancer cell death. For instance, combining dimethyl α-ketoglutarate with OXPHOS inhibitors demonstrated a significant antineoplastic effect, suggesting a metabolic vulnerability in cancer cells that can be exploited for therapeutic purposes (V. Sica et al., 2019).

Eigenschaften

IUPAC Name |

3-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl]-1-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-21-8-3-5-14(17(21)23)18(24)22-9-2-4-12(11-22)10-15-19-16(20-25-15)13-6-7-13/h3,5,8,12-13H,2,4,6-7,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIIBIYGWPFHCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Trifluoromethyl)-1,5,6,7-Tetrahydro-2h-Cyclopenta[b]pyridin-2-One](/img/structure/B2543699.png)

![Methyl 2-[4-(2-aminopropyl)phenoxy]acetate;hydrochloride](/img/structure/B2543700.png)

![7-[(3-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidine](/img/structure/B2543701.png)

![ethyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2543710.png)

![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2543714.png)

![5-((2,6-Dimethylmorpholino)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543718.png)